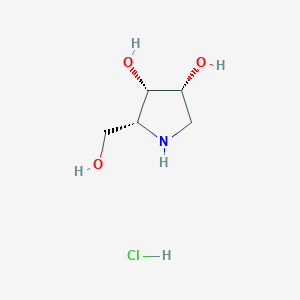

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with hydroxymethyl and diol groups, making it a versatile molecule for chemical synthesis and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino acid or a sugar derivative.

Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve intramolecular nucleophilic substitution or other cyclization techniques.

Functional Group Introduction: Hydroxymethyl and diol groups are introduced through selective functionalization reactions. This can include hydroxylation, reduction, or other specific transformations.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. This often involves:

Catalysis: Use of chiral catalysts to enhance enantioselectivity.

Continuous Flow Chemistry: Implementation of continuous flow reactors for efficient large-scale synthesis.

Purification: Advanced purification techniques such as crystallization, chromatography, and recrystallization to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

Oxidation: PCC, TEMPO, and Dess-Martin periodinane.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tosyl chloride, thionyl chloride, and other halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halides or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to natural substrates.

Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer, where it may act on specific molecular targets.

Industry: Utilized in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism by which (2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: It may inhibit enzymes by mimicking the transition state of natural substrates, thereby blocking the active site.

Signal Modulation: It can modulate signaling pathways by binding to receptors or other proteins involved in cellular communication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol: The free base form without the hydrochloride salt.

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol acetate: An ester derivative with different solubility and reactivity.

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol sulfate: A sulfate salt with distinct pharmacokinetic properties.

Uniqueness

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride is unique due to its specific chiral configuration and the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, commonly referred to as 2-hydroxymethyl-pyrrolidine-3,4-diol, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.

- Molecular Formula : C5H11NO3

- Molecular Weight : 133.1457 g/mol

- CAS Number : 13265-84-4

- IUPAC Name : (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol

- Chemical Structure :

The compound acts primarily as an inhibitor of purine nucleoside phosphorylase (PNP) . This enzyme plays a critical role in the catabolism of purine nucleosides, facilitating the breakdown of nucleic acids and recycling of purine bases. Inhibition of PNP can lead to altered nucleotide metabolism, which is particularly relevant in the context of certain cancers and viral infections.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity by inhibiting the replication of viruses that rely on purine metabolism. For instance:

- Case Study : A study demonstrated its efficacy against certain strains of the herpes simplex virus (HSV) by reducing viral load in infected cell cultures through PNP inhibition .

Antitumor Activity

The compound has shown potential in cancer research due to its ability to modulate cellular pathways involved in tumor growth:

- Mechanism : By inhibiting PNP, it may induce apoptosis in cancer cells that are dependent on purine metabolism for proliferation.

- Case Study : In vitro studies have reported a decrease in proliferation rates of leukemia cell lines when treated with this compound .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Property | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Moderate |

| CYP450 Interaction | Non-inhibitor |

| Ames Test | Non-carcinogenic |

Research Findings

- Inhibition Studies : Inhibition assays have quantified the IC50 values for PNP inhibition at approximately 0.5 µM, indicating strong inhibitory potential compared to other known inhibitors .

- Toxicity Profiles : Toxicological evaluations suggest low acute toxicity with an LD50 greater than 2000 mg/kg in rodent models .

- Biodegradation : The compound is not readily biodegradable but shows low environmental toxicity .

Eigenschaften

IUPAC Name |

(2R,3S,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGVJCJRMKIVLJ-ZDQHTEEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](N1)CO)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100991-93-3 |

Source

|

| Record name | 3,4-Pyrrolidinediol, 2-(hydroxymethyl)-, hydrochloride (1:1), (2R,3S,4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100991-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.